hemoglobin Duino
Description
Hemoglobin Duino is a rare hemoglobin variant first described by Wajcman et al. (1992) . This compound is classified as a hemoglobinopathy, a group of disorders caused by mutations in globin genes. Unlike thalassemias, which reduce globin chain production, hemoglobinopathies like Duino involve structural abnormalities that can lead to functional or clinical consequences .
Properties
CAS No. |
145686-65-3 |
|---|---|
Molecular Formula |
C8H7BrO4S |
Synonyms |
hemoglobin Duino |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features of Hemoglobin Duino
Comparative Analysis of Structural Mutations
Key Observations :
- This compound’s β-chain mutations distinguish it from α-chain variants like Zaire and Einstein, which primarily affect oxygen affinity or subunit interactions .
Functional and Clinical Comparison
Oxygen Affinity and Stability
- This compound: No direct functional data are provided, but β-chain mutations often perturb oxygen affinity. For example, Hb Kansas (β102 Asn→Thr) exhibits reduced oxygen affinity due to disrupted heme-pocket interactions .
- Hemoglobin Zaire : The α-chain repetition may increase oxygen affinity by stabilizing the R-state (oxygenated form) .
- Hb F (Fetal) : Naturally high oxygen affinity due to γ-chain substitutions, critical for maternal-fetal oxygen transfer .
Functional Parameters :
Clinical Significance
- This compound: No documented cases of severe pathology, but its structural similarity to Hb M variants (e.g., Hb M Boston) suggests a theoretical risk of methemoglobinemia, a condition where ferrous iron (Fe²⁺) oxidizes to ferric (Fe³⁺), impairing oxygen transport .
- Developmental Impact: High hemoglobin levels in children (e.g., >12.8 g/dL) correlate with developmental delays when combined with iron supplementation . While Duino’s role in such outcomes is unstudied, its structural anomalies could theoretically exacerbate iron-related oxidative stress .
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